molecular formula C15H23N3O4S B1424271 Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate CAS No. 867065-53-0

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

Cat. No. B1424271
M. Wt: 341.4 g/mol
InChI Key: VJUXJZFRSYXDIL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate is a chemical compound with the CAS Number: 867065-53-0. It has a molecular weight of 342.44 . The IUPAC name for this compound is ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-1lambda3-thiazole-4-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 100℃ . Tert-butyl piperazine-1-carboxylate, ethyl 2-bromothiazole-4-carboxylate, and DIPEA are added into 1,4-dioxane. The mixture is stirred overnight at 100℃. After the reaction is complete, it is extracted by EA and washed by brine. It is then purified by flash column chromatography to afford the yellow solid as the product .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H24N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.43 . It has a number of heavy atoms: 23, a number of aromatic heavy atoms: 5, and a fraction Csp3: 0.67 . It has a number of rotatable bonds: 7, a number of H-bond acceptors: 5.0, and a number of H-bond donors: 0.0 . Its molar refractivity is 95.4 and TPSA is 100.21 Ų .

Scientific Research Applications

  • Biological Activity Studies : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including derivatives with a thiazole nucleus, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives were found to possess good to moderate antimicrobial activity against tested microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Molecular Structure Analysis : The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a similar compound, has been determined. The molecules in this compound associate via hydrogen-bonded dimers, with additional interactions creating hydrogen-bonded quartets (Lynch & Mcclenaghan, 2004).

  • Hypoglycemic Agent Research : Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, another similar compound, was found to be a potent dual-acting hypoglycemic agent that activates both glucokinase (GK) and PPARγ. It demonstrated significant efficacy in decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

  • Antimicrobial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized and screened for in vitro antibacterial and anthelmintic activity, exhibiting poor antibacterial and moderate anthelmintic activities (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

  • Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. One of the compounds showed significant activity against all tests with Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, as well as being non-cytotoxic at tested concentrations (Jeankumar et al., 2013).

Safety And Hazards

The safety information for this compound indicates that it has a hazard statement of H302 . The precautionary statements are P280-P305+P351+P338 . This suggests that care should be taken when handling this compound.

properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUXJZFRSYXDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697463
Record name tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

CAS RN

867065-53-0
Record name tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-thiazole-4-carboxylic acid ethyl ester (1.4 g, 5.93 mmol), piperazine-1-carboxylic acid tert-butyl ester (1.16 g, 1.05 eq.) and DIPEA (1.15 g, 1.5 eq.) in 1,4-dioxane (20 mL) was heated to reflux overnight. After cooling, the solvent was removed in vacuo. The crude product was purified on silica gel (EtOAc:hexanes=1:4) to afford the desired product as a pale yellow solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 1-piperazinecarboxylate (1.86 g, 10 mmol), methyl 2-chloro-5-thiazolecarboxylate (1.92 g, 10.0 mmol), diazabicycloundecene (1.5 mL, 10 mmol) and a catalytic amount of potassium iodide (2 mg) were dissolved in 10 mL of dry dimethylsulfoxide and warmed to 80° C. for 16 h. The warm solution was added dropwise with stirring to 200 mL of cold water. The reaction mixture was extracted with diethyl ether. The resulting extract was washed with water and brine, dried over magnesium sulfate and concentrated under reduced pressure to give 3.23 g of a yellow oil which solidified on standing. The solid was recrystallized from diethyl ether/hexanes to give 1.0 g of the title compound as light yellow crystals. This compound was of sufficient purity to use in subsequent reactions.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
diazabicycloundecene
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate
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